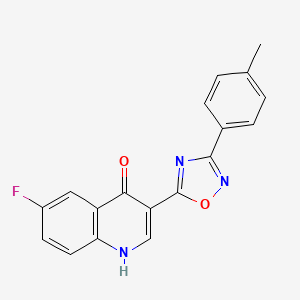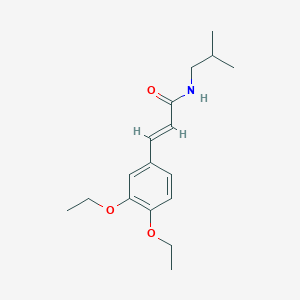
(E)-3-(3,4-diethoxyphenyl)-N-isobutylacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(3,4-diethoxyphenyl)-N-isobutylacrylamide, also known as DEPA, is a chemical compound that belongs to the class of acrylamide derivatives. It is a yellowish powder that is soluble in organic solvents such as chloroform, methanol, and ethanol. DEPA has gained significant attention in scientific research due to its potential applications in various fields such as drug delivery, polymer science, and material science.
Scientific Research Applications
Aromatase Inhibition
(E)-3-(3,4-diethoxyphenyl)-N-isobutylacrylamide and its derivatives have been explored for their potential in inhibiting aromatase, an enzyme involved in the biosynthesis of estrogens. The inhibition of aromatase is a targeted therapy for estrogen-dependent breast cancer, suggesting that compounds like (E)-3-(3,4-diethoxyphenyl)-N-isobutylacrylamide could be valuable in the development of breast cancer treatments. The study by Hartmann and Batzl (1986) discusses the synthesis and biological evaluation of similar compounds, indicating their effectiveness in inhibiting human placental aromatase and their potential as candidates for hormone-dependent human breast cancer treatment Hartmann & Batzl, 1986.
Corrosion Inhibition
In another application, derivatives of (E)-3-(3,4-diethoxyphenyl)-N-isobutylacrylamide have been investigated for their role in corrosion inhibition, particularly for mild steel in acidic environments. This application is crucial for extending the lifespan of metal structures and components in industrial settings. The research conducted by Bentiss et al. (2009) on similar compounds demonstrates their high efficiency in inhibiting acidic corrosion, which could be attributed to the adsorption of these compounds on the metal surface, forming a protective layer Bentiss et al., 2009.
Endothelin Antagonism
Compounds structurally related to (E)-3-(3,4-diethoxyphenyl)-N-isobutylacrylamide have been evaluated for their ability to act as endothelin antagonists. Endothelins are peptides involved in various physiological processes, including vasoconstriction. Antagonists of endothelin receptors have therapeutic potential in treating diseases characterized by excessive vasoconstriction and endothelin-mediated effects, such as pulmonary arterial hypertension. Murugesan et al. (1998) discuss the structure-activity relationships of biphenylsulfonamides, indicating that modifications at certain positions can lead to improved binding and functional activity against endothelin-A receptors, suggesting a pathway to developing effective treatments for related cardiovascular diseases Murugesan et al., 1998.
properties
IUPAC Name |
(E)-3-(3,4-diethoxyphenyl)-N-(2-methylpropyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-5-20-15-9-7-14(11-16(15)21-6-2)8-10-17(19)18-12-13(3)4/h7-11,13H,5-6,12H2,1-4H3,(H,18,19)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWAVYACOUDGFT-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=CC(=O)NCC(C)C)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C/C(=O)NCC(C)C)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3,4-diethoxyphenyl)-N-(2-methylpropyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

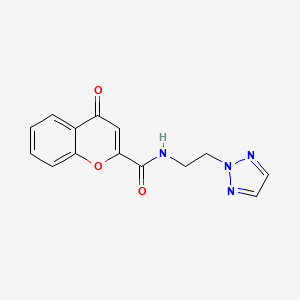
![2-(3-methylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2617271.png)
![[(3-Ethoxyphenyl)methyl][(furan-2-yl)methyl]amine hydrochloride](/img/structure/B2617272.png)
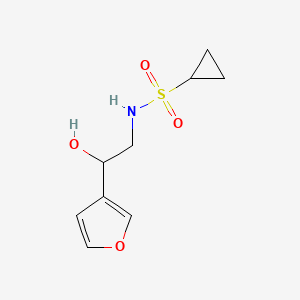
![methyl 2-[8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2617278.png)
![8,9-dimethoxy-2-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione](/img/structure/B2617279.png)
![1-[5-(morpholinocarbonyl)-1H-pyrrol-3-yl]-1-butanone](/img/structure/B2617281.png)
![2-({[1,1'-Biphenyl]-2-yl}amino)-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2617282.png)
![3-[5-(2-Fluorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2617283.png)
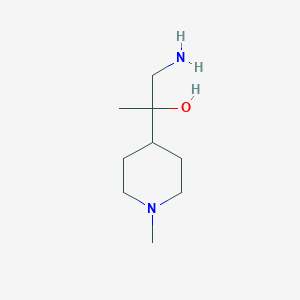
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone](/img/structure/B2617285.png)
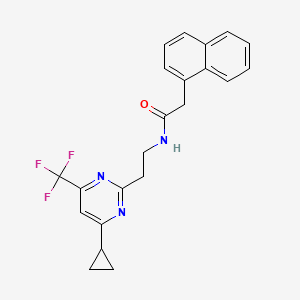
![4-(6-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide](/img/no-structure.png)
